2-(3,5-Dimethylmorpholino)ethylamine
Description
2-(3,5-Dimethylmorpholino)ethylamine is a substituted ethylamine derivative featuring a morpholine ring with methyl groups at the 3- and 5-positions. The morpholine ring, a six-membered structure containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the compound. This structure is hypothesized to influence its physicochemical behavior, such as solubility, lipophilicity, and metabolic stability, which are critical for pharmacological applications.
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-(3,5-dimethylmorpholin-4-yl)ethanamine |
InChI |
InChI=1S/C8H18N2O/c1-7-5-11-6-8(2)10(7)4-3-9/h7-8H,3-6,9H2,1-2H3 |
InChI Key |
SKPZIOZINPDRCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(N1CCN)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key structural differences :
- Morpholino vs. Piperidine/Pyrrolidine Rings: Morpholine contains an oxygen atom, increasing polarity compared to piperidine (all-carbon ring) or pyrrolidine (five-membered ring).
- Ethylamine Backbone: The ethylamine chain is a common feature in neurotransmitters (e.g., dopamine) and sigma receptor ligands (e.g., BD 1008). However, the absence of aromatic groups in 2-(3,5-Dimethylmorpholino)ethylamine distinguishes it from dopamine (3,4-dihydroxyphenyl group) and BD compounds (dichlorophenyl substituents) .
Pharmacological and Functional Insights
- Sigma Receptor Affinity: BD 1008 and BD 1047 are sigma-1 receptor ligands due to their N-substituted ethylamine structures . The morpholino group in this compound may modulate receptor selectivity or binding affinity, depending on the electronic effects of the oxygen atom and methyl groups.
- Metabolic Stability: Dopamine’s catechol group is prone to oxidation and methylation, limiting its bioavailability . The morpholino ring in this compound may improve stability by avoiding labile hydroxyl groups.
Table 2: Functional Comparisons
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